Casbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

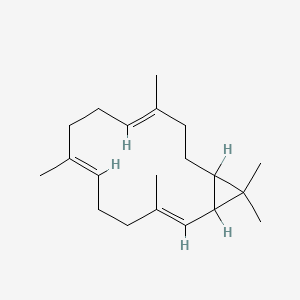

Casbene is a diterpene comprising bicyclo[12.1.0]pentadeca-2,6,10-triene having three methyl substituents located at the 3-, 7- and 11-positions as well as gem-dimethyl groups at the 15-position. It has a role as an antifungal agent. It derives from a hydride of a casbane.

Aplicaciones Científicas De Investigación

Introduction to Casbene

This compound is a macrocyclic diterpene primarily derived from the castor bean plant (Ricinus communis). It has garnered significant attention due to its role as a phytoalexin, a compound that plants produce in response to pathogen attacks, enhancing their defense mechanisms. Beyond its natural occurrence, this compound serves as a precursor for various bioactive diterpenoids with potential pharmaceutical applications, including anti-cancer and anti-viral properties.

Pharmaceutical Applications

This compound and its derivatives have been studied for their therapeutic potential:

- Antiviral Activity : this compound-derived compounds, such as prostratin, have shown promise in treating latent HIV infections. Prostratin activates protein kinase C, which plays a crucial role in HIV-1 latency reversal, making it a candidate for therapeutic strategies against HIV .

- Cancer Research : Certain this compound derivatives exhibit cytotoxic effects against cancer cell lines. For instance, jatrophanes derived from this compound have demonstrated the ability to reverse multidrug resistance in cancer cells .

- Dermatological Applications : Ingenol-3-angelate, another compound derived from this compound, has been approved by the FDA for the treatment of actinic keratosis due to its efficacy in promoting apoptosis in abnormal skin cells .

Agricultural and Plant Defense

This compound plays a vital role in plant defense mechanisms:

- Phytoalexin Production : In response to fungal infections (e.g., Rhizopus stolonifer), this compound biosynthesis is significantly upregulated in infected tissues of castor bean seedlings. This induction enhances the plant's resistance to pathogens .

- Genetic Engineering : Research has focused on manipulating the biosynthetic pathways of this compound to enhance its production in various plant species. For example, gene silencing techniques have been employed to study the effects of this compound synthase on diterpene production in Euphorbia peplus, leading to insights into metabolic engineering for improved plant defenses .

Biotechnological Applications

The potential of this compound extends into biotechnological realms:

- Microbial Production : Advances in synthetic biology have enabled the production of this compound in microbial systems such as Saccharomyces cerevisiae. By introducing genes responsible for this compound synthesis, researchers have achieved significant yields (up to 81.4 mg/L) of this compound . This approach offers a sustainable alternative to traditional extraction methods from plants.

- Metabolic Engineering : The development of engineered microbial platforms aims to enhance the efficiency of this compound production and its derivatives. This is particularly relevant given the structural complexity and low natural abundance of many bioactive diterpenoids derived from this compound .

Case Study 1: Antiviral Properties of Prostratin

Prostratin, derived from this compound, has been extensively studied for its ability to activate latent HIV reservoirs. In vitro studies demonstrated that prostratin effectively induces viral replication in latently infected CD4+ T cells, presenting a potential strategy for HIV treatment by targeting latent reservoirs .

Case Study 2: Enhancing Plant Resistance through Genetic Engineering

Research involving Ricinus communis has shown that enhancing the expression of this compound synthase can lead to increased levels of this compound production during pathogen attack. This genetic manipulation not only boosts phytoalexin levels but also improves overall plant resilience against diseases .

Análisis De Reacciones Químicas

Regio-Specific Oxygenation by P450 Enzymes

Two cytochrome P450 enzymes, CYP71D445 and CYP726A27 , catalyze regio-specific oxidation of casbene at distinct positions:

-

CYP71D445 oxidizes C-9 to produce 9-ketothis compound (1 → 2) .

-

CYP726A27 hydroxylates C-5 to yield 5-hydroxythis compound (1 → 3) .

-

Co-expression of both enzymes generates 5-hydroxy-9-ketothis compound (4), a di-oxygenated derivative .

Table 1: Oxidation Products of this compound

| Compound | Modification | Molecular Formula | m/z ([M+H]⁺) | Enzyme Involved |

|---|---|---|---|---|

| 1 | This compound (parent) | C₂₀H₃₂ | 273.2584 | – |

| 2 | 9-Ketothis compound | C₂₀H₃₀O | 287.2376 | CYP71D445 |

| 3 | 5-Hydroxythis compound | C₂₀H₃₂O | 289.2513 | CYP726A27 |

| 4 | 5-Hydroxy-9-ketothis compound | C₂₀H₃₀O₂ | 303.2317 | CYP71D445 + CYP726A27 |

Cyclization Mediated by ADH1

The alcohol dehydrogenase ADH1 facilitates cyclization of tri-oxygenated this compound derivatives:

-

5-Keto-6,9-casbene diol (7) and 6-keto-5,9-casbene diol (8) are dehydrogenated to form jolkinol C (5), a lathyrane diterpenoid .

-

This reaction proceeds via keto-enol tautomerism, forming a new C–C bond between C-6 and C-10 .

Transient Expression in Nicotiana benthamiana

-

Co-expression of this compound synthase (CBS) with P450s in N. benthamiana confirmed the production of oxidized derivatives (2, 3, 4) via LC-MS and NMR .

-

ADH1 expression in this system demonstrated cyclization to jolkinol C .

Heterologous Production in Saccharomyces cerevisiae

-

Engineered yeast strains expressing CBS, P450s, and ADH1 produced 9-hydroxythis compound (6) and tri-oxygenated compounds (7, 8) .

-

Key intermediates were unstable, suggesting rapid conversion to downstream products .

Table 2: Key Products in Engineered S. cerevisiae

| Strain Enzymes | Major Products | m/z ([M+H]⁺) |

|---|---|---|

| CBS + CYP71D445 | 9-Ketothis compound (2), 9-Hydroxythis compound (6) | 287.2376, 289.2522 |

| CBS + CYP726A27 | 5-Hydroxythis compound (3) | 289.2513 |

| CBS + CYP71D445 + CYP726A27 | 5-Hydroxy-9-ketothis compound (4) | 303.2317 |

| CBS + P450s + ADH1 | Jolkinol C (5) | 319.2261 |

Isotopic Labeling Studies

-

Isotopic labeling of geranylgeranyl diphosphate (GGPP) in Ricinus communis demonstrated that this compound synthase follows a chair-boat-chair conformation during cyclization .

-

The reaction proceeds with retention of configuration at C-1, confirming the stereochemical fidelity of the enzyme .

Proposed Biosynthetic Pathway to Jolkinol C

The conversion of this compound to jolkinol C involves:

Propiedades

Fórmula molecular |

C20H32 |

|---|---|

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

(2E,6E,10E)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene |

InChI |

InChI=1S/C20H32/c1-15-8-6-10-16(2)12-13-18-19(20(18,4)5)14-17(3)11-7-9-15/h9-10,14,18-19H,6-8,11-13H2,1-5H3/b15-9+,16-10+,17-14+ |

Clave InChI |

ZJMVJDFTNPZVMB-QOCMWZQCSA-N |

SMILES |

CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |

SMILES isomérico |

C/C/1=C\CC/C(=C/C2C(C2(C)C)CC/C(=C/CC1)/C)/C |

SMILES canónico |

CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.